Superior TAAR1 Agonist Efficacy vs. Ralmitaront in Multiple Functional Assays
In a direct head-to-head in vitro comparison, ulotaront (the S-enantiomer of the target compound) exhibited consistently higher functional efficacy at human TAAR1 than ralmitaront across three orthogonal assay platforms. In a NanoBiT G protein recruitment assay at 15 min post-agonist addition, ulotaront showed an efficacy of 1.32 ± 0.01 relative to baseline, versus 1.26 ± 0.01 for ralmitaront (p < 0.05) [1]. In a GloSensor cAMP accumulation assay at 70 min, ulotaront achieved an efficacy of 10.8 ± 1.3 relative to baseline, whereas ralmitaront reached only 6.9 ± 0.2, a 36% lower maximal effect [1]. In a GIRK channel activation assay using Xenopus oocytes, ulotaront displayed a pEC50 of 6.42 ± 0.10, approximately 11-fold more potent than ralmitaront (pEC50 5.38 ± 0.24) [1].
| Evidence Dimension | TAAR1 functional efficacy (cAMP accumulation at 70 min) and GIRK activation potency |
|---|---|
| Target Compound Data | Ulotaront (S-enantiomer): cAMP efficacy 10.8 ± 1.3 relative to baseline; GIRK pEC50 6.42 ± 0.10 (~380 nM) |
| Comparator Or Baseline | Ralmitaront (RO6889450): cAMP efficacy 6.9 ± 0.2 relative to baseline; GIRK pEC50 5.38 ± 0.24 (~4.2 µM) |
| Quantified Difference | 36% higher cAMP efficacy; ~11-fold greater GIRK potency (pEC50 difference 1.04 log units) |
| Conditions | HEK293T cells expressing 3xHA-9β2-hTAAR1 (NanoBiT, cAMP); Xenopus oocytes expressing hTAAR1 + GIRK1/2 (GIRK); Ågren et al. 2023 |
Why This Matters
For procurement of TAAR1 agonist research tools, the 36% higher maximal efficacy and 11-fold greater functional potency vs. ralmitaront translate to a wider dynamic range for dose-response studies and lower compound consumption at equivalent receptor activation levels.
- [1] Ågren R, Betari N, Saarinen M, et al. In Vitro Comparison of Ulotaront (SEP-363856) and Ralmitaront (RO6889450): Two TAAR1 Agonist Candidate Antipsychotics. Int J Neuropsychopharmacol. 2023;26(9):599-606. doi:10.1093/ijnp/pyad049 View Source
